(S)-BI-Dime
Overview
Description
(S)-BI-Dime is a useful research compound. Its molecular formula is C19H25O3PS and its molecular weight is 364.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Dimes and Nickel Surfaces in Carcinogenesis : G. Moore (1978) discussed the scientific merit of the "dime experiment" in relation to carcinogenesis, highlighting the use of metallic disks, identified as dimes, implanted in rats for research purposes (Moore, 1978).
DIMES-01 BIFET Process for Sensor Research : L. Nanver, E. Goudena, and H. Zeijl (1993) presented the DIMES-01 BIFET baseline process, relating to integrated silicon sensor research and development. This study explored the integration of special sensor process modules (Nanver, Goudena, & Zeijl, 1993).
X-ray Structures of Bismuth Tris Xanthates : E. Tiekink (1992) reported on the crystal structures of two Bi tris xanthates, demonstrating their existence as centrosymmetric dimers with seven-coordinate Bi atoms. This research adds to the understanding of bismuth compounds in crystallography (Tiekink, 1992).
DIvertor Material Evaluation System (DIMES) : C. Wong et al. (1992) discussed the DIMES program at DIII-D, focusing on the interaction between plasma and divertor surface materials in tokamaks, essential for the design of ITER. This research addresses material erosion and tritium retention (Wong et al., 1992).
Mass Spectrometric Analysis in Liquid Bismuth-Tin Alloys : G. Riekert (1976) studied liquid alloys of the Bi-Sn system to determine their thermodynamic properties using mass spectrometry, contributing to the understanding of metal alloy behaviors (Riekert, 1976).
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole;sulfane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P.H2S/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5;/h6-11H,12H2,1-5H3;1H2/t23-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGUGNDQUKGYNE-GNAFDRTKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC.S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25O3PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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